5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a 5-chloro-2-thienyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 3-amino-5-(trifluoromethyl)pyrazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but has a different core structure.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar in structure but lacks the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with both a 5-chloro-2-thienyl group and a trifluoromethyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H5ClF3N3S |
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Molecular Weight |
303.69 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3S/c12-9-2-1-7(19-9)6-5-8(11(13,14)15)18-10(17-6)3-4-16-18/h1-5H |
InChI Key |
MCEMRZSRPLAXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC3=CC=NN3C(=C2)C(F)(F)F |
Origin of Product |
United States |
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